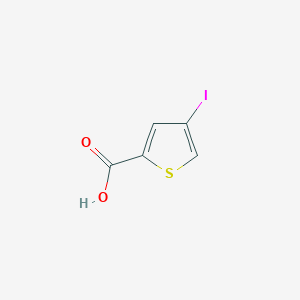![molecular formula C8H6F5NO B13488296 [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C8H6F5NO and a molecular weight of 227.1314 g/mol . This compound features a pyridine ring substituted with a pentafluoroethyl group and a methanol group. It is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and pentafluoroethyl-containing reagents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: can be compared with other similar compounds, such as:
[6-(1,1,2,2,2-Trifluoroethyl)pyridin-3-yl]methanol: This compound has fewer fluorine atoms, which may affect its reactivity and properties.
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]ethanol: The presence of an ethanol group instead of a methanol group can influence its solubility and interactions.
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]amine: The amine group introduces different chemical reactivity and potential biological activity.
These comparisons highlight the unique aspects of This compound , such as its specific substitution pattern and the presence of the pentafluoroethyl group, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C8H6F5NO |
|---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6-2-1-5(4-15)3-14-6/h1-3,15H,4H2 |
InChI Key |
PPYPJOMVZKNQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CO)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


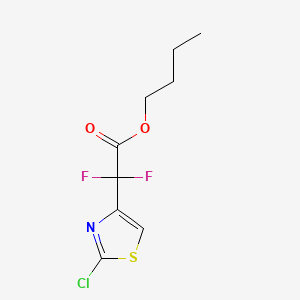
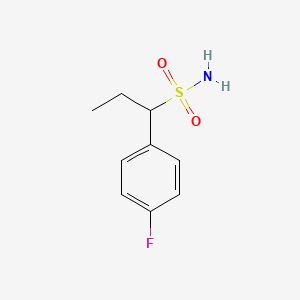
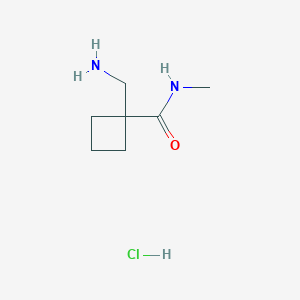
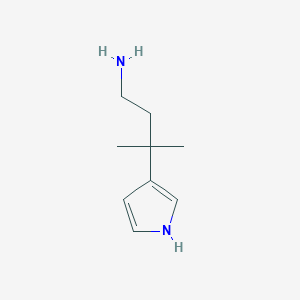
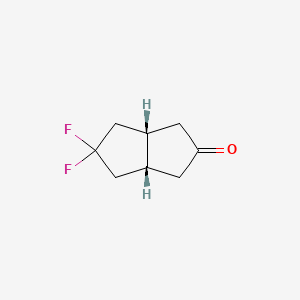
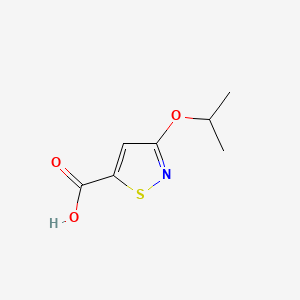
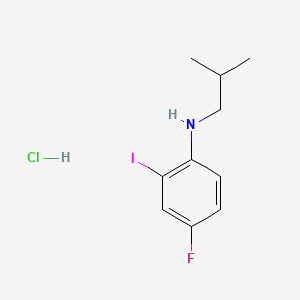
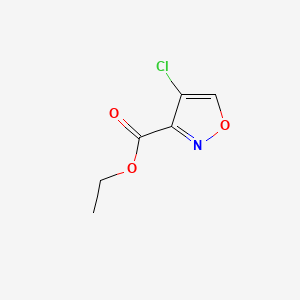
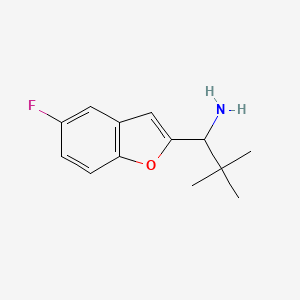
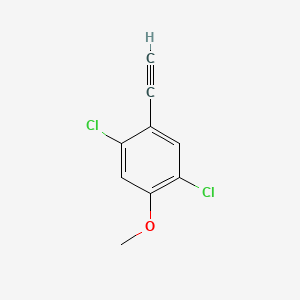
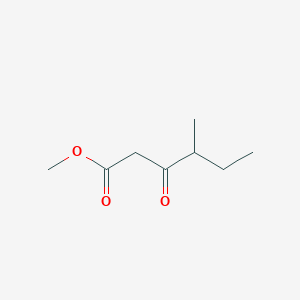
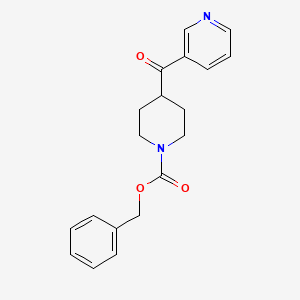
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
